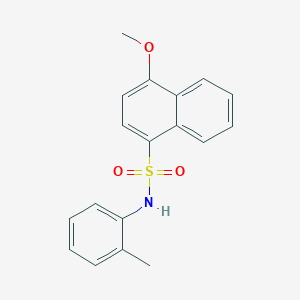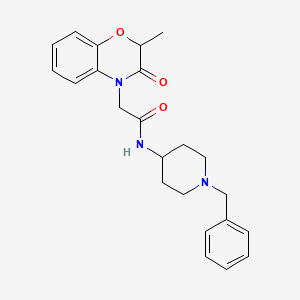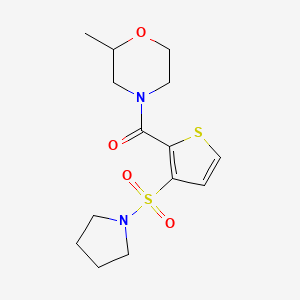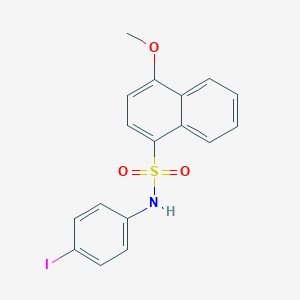
4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide, also known as MN-64, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MN-64 is a sulfonamide derivative that belongs to the class of naphthalene compounds.
Wirkmechanismus
4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide exerts its therapeutic effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. COX-2 is an enzyme that is upregulated in response to inflammation and is involved in the production of prostaglandins. By inhibiting COX-2 activity, 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide reduces inflammation and pain. 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide also induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide has been shown to have anti-inflammatory, analgesic, and antitumor effects in animal models. It has been shown to reduce the production of prostaglandins, which are mediators of inflammation and pain. 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide has also been shown to induce apoptosis in cancer cells, leading to tumor regression.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have potent anti-inflammatory, analgesic, and antitumor effects in animal models. However, 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide. One area of research could be to develop more potent analogs of 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide that have better solubility and bioavailability. Another area of research could be to investigate the mechanism of action of 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide in more detail, particularly its effects on the intrinsic pathway of apoptosis. 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide could also be studied for its potential as a therapeutic agent in other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide has shown promise as a therapeutic agent in scientific research, and further research is needed to fully understand its potential.
Synthesemethoden
4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide can be synthesized by reacting 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonyl chloride with ammonia or primary amines. The reaction takes place in the presence of a base and a suitable solvent. The product is then purified by recrystallization or column chromatography. The yield of 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide can vary depending on the reaction conditions, but it typically ranges from 50% to 80%.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide has shown potential as a therapeutic agent in scientific research. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-13-7-3-6-10-16(13)19-23(20,21)18-12-11-17(22-2)14-8-4-5-9-15(14)18/h3-12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFKTLWYHHRRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-6-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7546610.png)
![2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7546632.png)
![(1R,2S,3R,4S)-3-[(3-chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7546635.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7546637.png)

![2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546645.png)


![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)


![(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546682.png)
![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)
